Allyl sec-butyl thiobarbituric acid

Description

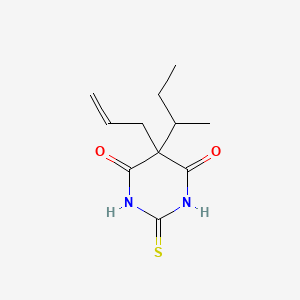

Structure

3D Structure

Properties

IUPAC Name |

5-butan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-4-6-11(7(3)5-2)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOXVMRWVAFFEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1(C(=O)NC(=S)NC1=O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943242 | |

| Record name | 5-(Butan-2-yl)-4,6-dihydroxy-5-(prop-2-en-1-yl)pyrimidine-2(5H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095-58-1 | |

| Record name | Dihydro-5-(1-methylpropyl)-5-(2-propen-1-yl)-2-thioxo-4,6(1H,5H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barbituric acid, 5-allyl-5-sec-butyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Butan-2-yl)-4,6-dihydroxy-5-(prop-2-en-1-yl)pyrimidine-2(5H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of Allyl Sec Butyl Thiobarbituric Acid Derivatives

Conformational Analysis and Tautomeric Equilibria in Thiobarbituric Acid Systems

Thiobarbituric acid and its derivatives are characterized by their potential to exist in various tautomeric forms due to the mobility of protons between nitrogen, oxygen, and carbon atoms. The principal forms are the keto-thione, enol-thione, and di-enol forms. Computational studies on thiobarbituric acid itself have shown that the diketo-2-thione tautomer is generally the most stable form in the gas phase. However, the presence of substituents at the C5 position, as in Allyl sec-butyl thiobarbituric acid, can influence the tautomeric equilibrium.

Influence of Allyl and sec-Butyl Substituents on Molecular Interactions

The nature of the substituents at the C5 position of the thiobarbituric acid ring is a primary determinant of the molecule's physicochemical properties and its potential biological activity. In this compound, the two distinct substituents, an unsaturated allyl group and a branched sec-butyl group, play a significant role in defining its molecular profile.

The presence of two different substituents, allyl and sec-butyl, at the C5 position renders the molecule asymmetric. This lack of symmetry has important implications for its interaction with chiral environments, such as biological receptors. The electron-donating nature of the alkyl (sec-butyl) and alkenyl (allyl) groups influences the electron density distribution across the heterocyclic ring. The π-system of the allyl group can also participate in specific electronic interactions. This asymmetry and the specific electronic character of the substituents lead to a complex and non-uniform charge distribution, which is a key factor in determining how the molecule interacts with other polar or charged molecules.

The hydrophobicity of a molecule, often quantified by its partition coefficient (Log P), is a critical parameter influencing its solubility, membrane permeability, and transport characteristics. The allyl and sec-butyl groups at the C5 position significantly increase the lipophilicity of the thiobarbituric acid core.

Studies on a series of 5,5-disubstituted barbiturates and thiobarbiturates have consistently shown that increasing the size and branching of the alkyl substituents at the C5 position leads to greater lipophilicity. nih.gov The introduction of an unsaturated bond, as in the allyl group, also contributes to this effect. nih.gov

The lipophilicity of thiobarbiturates can be experimentally determined using reversed-phase thin-layer chromatography (RP-TLC), from which the Rₘ value is derived. A linear relationship is often observed between the Rₘ values and the concentration of the organic modifier in the mobile phase, allowing for the calculation of Rₘ₀, a measure of lipophilicity. For this compound, the combination of the four-carbon branched sec-butyl group and the three-carbon allyl group results in a notable degree of lipophilicity. The predicted XlogP value for this compound is 2.7, indicating a significant preference for lipid environments over aqueous ones.

Predicted Lipophilicity of this compound

| Compound Name | Predicted Log P (XlogP) |

|---|---|

| This compound | 2.7 |

Computational Chemistry Approaches to SAR Elucidation

Computational chemistry offers powerful tools to investigate the structure-activity relationships of molecules like this compound at a detailed level, providing insights that can be challenging to obtain through experimental methods alone.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its physicochemical properties. For a series of related thiobarbiturates, QSPR models can be built to predict properties such as lipophilicity (Log P or Rₘ₀), solubility, and other parameters relevant to its behavior.

A typical QSPR study would involve calculating a wide range of molecular descriptors for a set of thiobarbituric acid derivatives with known properties. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods are then used to build a regression model that can predict the property of interest for new compounds, such as this compound, based on its calculated descriptors. Such models can provide valuable predictive insights and guide the design of new derivatives with desired properties.

In Silico Studies of Ligand-Target Interactions (General theoretical models)

In the absence of direct experimental data for this compound, in silico methods offer valuable predictions of its interactions with therapeutic targets. uni.lu These computational tools model the compound's behavior at a molecular level, providing insights into its potential efficacy and mechanism of action. uni.lu

Molecular docking is a primary in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. uni.lu For thiobarbituric acid derivatives, docking studies have been instrumental in elucidating their binding modes. For instance, in studies of urease inhibitors, docking has revealed key interactions between the thiobarbituric acid core and the amino acid residues in the enzyme's active site. It is suggested that the nitrogen and sulfur atoms within the thiobarbiturate ring can form crucial hydrogen bonds and other interactions with the target.

Pharmacophore modeling is another powerful tool that identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. For a series of cytotoxic thiobarbituric acid derivatives, a five-feature pharmacophore model was developed, highlighting the critical steric and electronic characteristics required for their anti-cancer effects. Such models serve as a blueprint for designing new derivatives with enhanced potency.

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structures of a series of compounds and their biological activities. Both 2D and 3D-QSAR models have been successfully applied to thiobarbituric acid derivatives. These models use molecular descriptors—such as electronic, steric, and hydrophobic parameters—to predict the activity of new compounds. uni.lu For example, 2D-QSAR models have been used to correlate the molecular features of thiobarbiturates with their cytotoxic activity against cancer cell lines. In 3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the three-dimensional fields around the molecules are correlated with their biological activity, offering a more detailed understanding of the structural requirements for interaction with a target.

These theoretical models are fundamental in modern drug discovery, enabling the rational design and screening of novel compounds and reducing the reliance on costly and time-consuming laboratory experiments.

Correlation of Structural Features with Biochemical Modulatory Potentials

The biochemical modulatory potential of this compound is determined by the interplay of its core structure and its specific substituents. The thiobarbituric acid scaffold itself is a key pharmacophore, but its activity is finely tuned by the nature of the groups attached to it.

The thiobarbituric acid ring is a critical element for activity in many derivatives. The presence of the sulfur atom in place of an oxygen (as in barbituric acid) significantly influences the electronic distribution and lipophilicity of the molecule, which can lead to altered biological activity. Studies on urease inhibitors have shown that thiobarbituric acid derivatives often exhibit greater potency than their barbituric acid counterparts.

The substituents at the 5-position of the ring are paramount in defining the compound's pharmacological profile. In the case of this compound, the two substituents are an allyl group and a sec-butyl group.

The Allyl Group: The double bond in the allyl group can be involved in various interactions with biological targets. It can participate in hydrophobic interactions and potentially in covalent bonding with certain residues, which could lead to irreversible inhibition. The flexibility of the allyl group also allows it to adopt multiple conformations to fit into a binding pocket.

The sec-Butyl Group: This bulky, hydrophobic group significantly contributes to the lipophilicity of the molecule. Increased lipophilicity can enhance the ability of the compound to cross cell membranes and reach its target. The size and shape of the sec-butyl group are also critical for fitting into the specific topology of a receptor's binding site.

The combination of these two groups at the 5-position creates a unique steric and electronic profile that dictates the compound's specificity and potency. SAR studies on other 5,5-disubstituted thiobarbiturates have consistently shown that the nature of these substituents is a key determinant of activity. For example, in the context of urease inhibition, variations in the substituents at this position have led to a wide range of potencies.

The following table summarizes the general influence of structural features on the biochemical modulatory potential of thiobarbituric acid derivatives, providing a basis for understanding the potential activity of this compound.

| Structural Feature | General Influence on Biochemical Modulatory Potential |

| Thiobarbituric Acid Core | Essential for the fundamental interaction with many biological targets. The thione group (C=S) often enhances activity compared to the ketone group (C=O) in barbiturates. |

| Substituents at the 5-position | Crucial for determining potency and selectivity. The size, shape, lipophilicity, and electronic nature of these groups dictate the fit and interactions within the target's binding site. |

| Allyl Group | Introduces unsaturation and flexibility, potentially allowing for specific interactions within the binding pocket. |

| sec-Butyl Group | Increases lipophilicity, which can improve membrane permeability. Its bulkiness influences the overall shape of the molecule and its fit with the target. |

In silico analyses, such as molecular docking, can further elucidate how these specific structural features of this compound might interact with various protein targets. uni.lu For example, docking studies could predict the binding energy and the specific amino acid residues that interact with the allyl and sec-butyl groups.

Mechanistic Studies of Biological Activities Associated with Thiobarbituric Acid Derivatives

Investigations into Enzyme Inhibition Mechanisms

Thiobarbituric acid derivatives have emerged as a notable class of enzyme inhibitors, with particular attention paid to their interaction with urease.

Thiobarbituric Acid Derivatives as Urease Inhibitors: Binding and Activity Profiles

Thiobarbituric acid derivatives have been identified as potent inhibitors of urease, an enzyme implicated in various pathological conditions. nih.govmdpi.com The inhibitory potential of these compounds is often attributed to the pyrimidine (B1678525) scaffold, which is considered a "privileged structure" in medicinal chemistry due to its diverse biological activities. mdpi.com

Studies have shown that the substitution pattern on the thiobarbituric acid core plays a crucial role in determining the inhibitory potency. For instance, a series of synthesized thiobarbituric acid derivatives demonstrated a wide range of urease inhibition, with some compounds exhibiting significantly greater activity than the standard inhibitor, thiourea (B124793). nih.govnih.gov Specifically, thiobarbituric acid-derived compounds generally show more significant inhibition compared to their barbituric acid counterparts. nih.gov

The mechanism of inhibition often involves the interaction of the thiobarbituric acid derivative with the nickel ions in the active site of the urease enzyme. mdpi.com Molecular docking studies have helped to elucidate the binding patterns of these inhibitors, suggesting that interactions with key amino acid residues in the active site, such as histidine and alanine, are critical for their inhibitory action. mdpi.comnih.gov The presence of specific substituents, such as halogens on an associated benzene (B151609) ring, can enhance the inhibitory capacity. mdpi.com

Several studies have synthesized and evaluated series of these derivatives, identifying compounds with IC₅₀ values significantly lower than that of thiourea, a standard urease inhibitor. nih.govnih.gov For example, certain derivatives have shown IC₅₀ values as low as 1.61 µM and 6.7 µM, compared to thiourea's IC₅₀ of approximately 21 µM. nih.gov Another study identified potent derivatives with IC₅₀ values like 8.53 µM and 8.93 µM. nih.gov These findings highlight the potential of thiobarbituric acid derivatives as a novel class of urease inhibitors. nih.gov

Metabolic Pathways and Biotransformation of Thiobarbituric Acid Derivatives

Enzymatic Biotransformation Reactions

The metabolism of thiobarbiturates is catalyzed by hepatic microsomal enzymes, particularly the cytochrome P450 (CYP) system. nih.govnih.gov The biotransformation occurs through four main processes: oxidation of the side chains at the C5 position, N-dealkylation (if applicable), desulfuration at the C2 position, and, less commonly, destruction of the barbituric acid ring itself. youtube.com

N-demethylation is a metabolic pathway for barbiturates that have a methyl group attached to one of the nitrogen atoms in the pyrimidine (B1678525) ring. This reaction is catalyzed by enzymes in the liver microsomes. nih.gov For thiobarbiturates like Allyl sec-butyl thiobarbituric acid that are not N-methylated, this pathway is not primary.

A more significant metabolic route for this compound is the oxidation of its C5 substituents: the allyl and sec-butyl groups. researchgate.net

Allyl Group Oxidation : The allyl side-chain is susceptible to oxidation, which can lead to the formation of various metabolites. This process can involve epoxidation of the double bond, followed by hydrolysis to a diol, or oxidation to an alcohol.

Sec-Butyl Group Oxidation : The alkyl side chains of barbiturates are extensively metabolized by oxidation. libretexts.org For a closely related compound, thiopental (B1682321), which has a 1-methylbutyl (sec-pentyl) side chain, metabolism occurs via oxidation to form hydroxyl and carboxyl derivatives. nih.govwikipedia.org Similarly, the sec-butyl group of this compound is expected to undergo hydroxylation at the ω-1 or ω-position, followed by further oxidation to a carboxylic acid. youtube.com

While the outline refers to S-demethylation, the primary and most critical metabolic pathway involving the sulfur atom in thiobarbituric acid derivatives is desulfuration , not S-demethylation, as the parent compounds are typically not S-methylated. Desulfuration involves the oxidative replacement of the sulfur atom at the C2 position with an oxygen atom. nih.gov

This enzymatic process converts the thiobarbiturate into its corresponding, and often pharmacologically active, oxybarbiturate analog. youtube.com For instance, the well-studied thiobarbiturate, thiopental, undergoes desulfuration to form its active oxygen analog, pentobarbital. youtube.comwikipedia.org This conversion is a relatively minor pathway in terms of quantity but can be significant as it produces an active metabolite. nih.gov Therefore, this compound would be expected to undergo desulfuration to yield Allyl sec-butyl barbituric acid.

Characterization of Metabolite Structures and Formation Routes

The biotransformation of this compound is predicted to yield several metabolites based on the enzymatic pathways described. The characterization of these metabolites is typically achieved using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.gov

The primary routes of formation and the resulting metabolites for thiobarbiturates are summarized below, using thiopental as a well-documented analog. nih.govwikipedia.org

| Metabolic Pathway | Resulting Metabolite Structure | Description |

| Desulfuration | Oxybarbiturate analog (e.g., Pentobarbital from Thiopental) | The sulfur atom at C2 is replaced by an oxygen atom, often resulting in an active metabolite. youtube.comwikipedia.org |

| Side-Chain Oxidation (Hydroxylation) | Hydroxy-thiobarbituric acid | An alcohol group is introduced onto one of the alkyl side chains (e.g., 5-ethyl-5-(1'-methyl-3'-hydroxybutyl)-2-thiobarbituric acid). nih.govwikipedia.org |

| Side-Chain Oxidation (Carboxylation) | Carboxy-thiobarbituric acid | Further oxidation of the hydroxylated side chain results in a carboxylic acid derivative (e.g., 5-ethyl-5-(1'-methyl-3'-carboxypropyl)-2-thiobarbituric acid). nih.govwikipedia.org |

| Allyl Group Oxidation | Diol or alcohol derivative | The double bond of the allyl group is oxidized to form an epoxide, which is then hydrolyzed to a diol. |

This table is interactive. You can sort and filter the data.

Based on these established pathways, the metabolism of this compound would proceed as follows:

Desulfuration to form Allyl sec-butyl barbituric acid.

Oxidation of the sec-butyl side chain to produce hydroxylated and subsequently carboxylated metabolites.

Oxidation of the allyl side chain .

In Vitro and Ex Vivo Metabolic Stability Studies

In vitro and ex vivo metabolic stability assays are fundamental in drug discovery to predict the in vivo pharmacokinetic properties of a compound. wuxiapptec.comwuxiapptec.com These studies measure the rate at which a compound is eliminated by metabolic processes. creative-biolabs.com The liver is the primary site of drug metabolism, making liver-derived systems the most common models. creative-biolabs.comnuvisan.com

The most frequently used in vitro systems are:

Liver Microsomes : These are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, such as cytochrome P450s. wuxiapptec.comyoutube.com They are used to assess CYP-mediated oxidative metabolism. admescope.com

Hepatocytes : These are intact liver cells that contain both Phase I and Phase II enzymes. nuvisan.comyoutube.com They provide a more complete picture of hepatic metabolism. admescope.com

S9 Fraction : This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. wuxiapptec.comcreative-biolabs.com

In a typical metabolic stability assay, the test compound is incubated with one of these systems (e.g., human liver microsomes, HLM) and a cofactor like NADPH at 37°C. youtube.com The concentration of the parent compound is monitored over time using LC-MS/MS. nuvisan.com

From these experiments, key parameters are determined:

| Parameter | Symbol | Unit | Significance |

| In Vitro Half-Life | t1/2 | minutes (min) | The time required for 50% of the compound to be metabolized. A shorter half-life indicates lower metabolic stability. creative-biolabs.comnuvisan.com |

| Intrinsic Clearance | CLint | µL/min/mg protein or µL/min/10^6 cells | Measures the inherent ability of the liver enzymes to metabolize a drug. nuvisan.comyoutube.com It is used to rank-order compounds and to predict in vivo hepatic clearance. eurofinsdiscovery.comnih.gov |

This table is interactive. You can sort and filter the data.

These in vitro data are then used in various models (e.g., the well-stirred model) to extrapolate in vivo hepatic clearance, which helps in predicting the drug's bioavailability and required dosage regimen. nuvisan.com For many central nervous system drugs, which are often lipophilic, metabolic stability in human liver microsomes is a key predictor of their in vivo clearance. nih.gov

Advanced Analytical Methodologies for Research on Allyl Sec Butyl Thiobarbituric Acid and Its Metabolites

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental in verifying the molecular identity and purity of Allyl sec-butyl thiobarbituric acid. Techniques such as UV-Visible Spectrophotometry, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide distinct and complementary information.

UV-Visible Spectrophotometry for Quantitative Analysis and Detection

UV-Visible spectrophotometry is a widely used method for the quantitative analysis of thiobarbiturates due to its simplicity, cost-effectiveness, and reliability. sciepub.com Thiobarbituric acid derivatives, including this compound, possess a thione group (C=S) in place of a carbonyl group (C=O) at the C-2 position of the pyrimidine (B1678525) ring, which influences their electronic absorption properties. researchgate.netsciepub.com

The method involves dissolving the compound in a suitable solvent, such as a mixture of ethanol (B145695) and water, and measuring its absorbance at a specific wavelength. sciepub.com For quantitative analysis, a standard curve is generated by plotting the absorbance of known concentrations of the compound versus their respective concentrations. sciepub.com This allows for the determination of the concentration of the analyte in unknown samples. For instance, studies on 2-thiobarbituric acid, a related compound, show a strong absorbance peak around 320 nm. sciepub.comresearchgate.netsciepub.com The Beer-Lambert law provides the basis for this quantification, establishing a linear relationship between absorbance and concentration under specific conditions. This technique is not only for quantification but also serves as a screening procedure for assessing barbiturate (B1230296) presence. nih.gov The sensitivity of UV-Vis spectrophotometry can reach levels as low as 0.2 mg/dl for certain barbiturates. nih.gov

| Compound | Solvent System | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Concentration Range for Linearity |

|---|---|---|---|---|

| 2-Thiobarbituric Acid | 95% Ethanol / 5% Water | 320 | 414.9 | 0.00006 to 0.0042 M |

Data based on findings for the reference compound 2-Thiobarbituric Acid, which provides a basis for the analysis of its derivatives. sciepub.comsciepub.com

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Applications in Structure Confirmation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the definitive structural elucidation of this compound. nih.gov NMR spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum allow researchers to map the precise arrangement of atoms and confirm the presence of key functional groups, such as the allyl (CH₂=CH-CH₂-) and sec-butyl (-CH(CH₃)CH₂CH₃) substituents.

Mass Spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. nih.gov Tandem mass spectrometry (LC-MS/MS) is employed to fragment the molecule and analyze the resulting pieces, offering further structural insights and confirming the connectivity of the atoms. nih.govmdpi.com This technique is also crucial for identifying metabolites in biological samples. Predicted mass spectrometry data for this compound highlights the expected mass-to-charge ratios (m/z) for various adducts. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 241.10053 | 152.6 |

| [M+Na]⁺ | 263.08247 | 159.6 |

| [M-H]⁻ | 239.08597 | 150.4 |

| [M+K]⁺ | 279.05641 | 154.3 |

Data sourced from the PubChem database for compound CID 3032420. uni.lu

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating this compound from complex matrices and for quantifying its presence, especially in metabolic studies.

Reversed-Phase Chromatography for Hydrophobicity Parameter Determination

Reversed-phase chromatography (RPC) is a key technique for determining the hydrophobicity of drug compounds, a critical parameter that influences their pharmacokinetic behavior. researchgate.net In this method, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile). biotage.comyoutube.com Compounds with higher hydrophobicity (lipophilicity) interact more strongly with the non-polar stationary phase and are retained longer on the column, resulting in a longer retention time. youtube.comyilimart.com

The hydrophobicity is often expressed as the logarithm of the octanol-water partition coefficient (logP). nih.gov A linear relationship can be established between the logarithm of the retention factor (log k') obtained from reversed-phase high-performance liquid chromatography (RP-HPLC) and the logP value. nih.govresearchgate.net By comparing the retention time of this compound with those of reference compounds with known logP values, its hydrophobicity can be accurately estimated. nih.govgoogle.comgoogle.com The presence of the allyl and sec-butyl groups on the barbiturate core is expected to confer significant hydrophobicity to the molecule.

| Compound Property | Interaction with Stationary Phase (Non-polar) | Elution Speed | Retention Time (tR) | Inferred logP |

|---|---|---|---|---|

| High Hydrophobicity (Lipophilic) | Strong | Slow | Long | High |

| Low Hydrophobicity (Hydrophilic) | Weak | Fast | Short | Low |

High-Performance Liquid Chromatography (HPLC) in Metabolic Profiling

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the gold standard for metabolic profiling of drugs like this compound. nih.govnih.gov This powerful technique allows for the separation, detection, and quantification of the parent drug and its various metabolites in biological samples such as blood, urine, or liver tissue. mdpi.comnih.govnih.gov

In a typical metabolic study, a biological sample is processed and injected into the HPLC system. The components of the mixture are separated based on their physicochemical properties as they pass through the chromatographic column. nih.gov The eluting compounds are then introduced into a mass spectrometer, which identifies them based on their unique mass-to-charge ratios and fragmentation patterns. nih.gov This approach enables researchers to construct a detailed metabolic map, identifying pathways such as side-chain oxidation, desulfuration, or conjugation, which are common metabolic routes for thiobarbiturates.

Specialized Assays for Biochemical Activity Evaluation

To understand the biological effects of this compound, specialized biochemical assays are employed. These in vitro tests measure the compound's ability to interact with specific biological targets, such as enzymes or receptors.

For example, derivatives of thiobarbituric acid have been evaluated for their ability to inhibit enzymes like α-glucosidase or to prevent protein glycation. nih.gov In an α-glucosidase inhibition assay, the activity of the enzyme is measured in the presence and absence of the test compound. The enzyme typically acts on a substrate to produce a colored product, which can be measured spectrophotometrically. A reduction in color formation in the presence of the compound indicates inhibition. The results are often reported as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov Similarly, anti-glycation activity can be assessed by incubating a protein (like bovine serum albumin) with a sugar (like methylglyoxal) and measuring the formation of advanced glycation end-products (AGEs), a process that the test compound may inhibit. nih.gov While the Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-known biochemical test, it uses thiobarbituric acid as a reagent to measure lipid peroxidation and is not an assay to evaluate the activity of a thiobarbiturate derivative itself. pubcompare.aiprotocols.ioresearchgate.netoxfordbiomed.comwikipedia.org

| Assay Type | Example Compound Derivative | Biological Target/Process | Measured Endpoint | Example Result (IC₅₀) |

|---|---|---|---|---|

| α-Glucosidase Inhibition | Enamine Derivative of TBA | α-Glucosidase Enzyme | Enzyme Activity | Variable (e.g., 31.5 ± 0.81 µM) |

| Anti-glycation Activity | Dimeric Analogue of TBA | Protein Glycation | AGE Formation | Variable (e.g., 54.59 ± 2.20 µM for standard) |

Data presented are illustrative examples from studies on various thiobarbituric acid (TBA) derivatives to demonstrate the principles of the assays. nih.gov

Application and Limitations of Thiobarbituric Acid Reactive Substances (TBARS) Assay in Oxidative Stress Research

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely utilized method for assessing oxidative stress in biological samples. nih.govelsevierpure.com Its primary application is the measurement of lipid peroxidation, the process by which oxidants like reactive oxygen species (ROS) attack lipids, leading to cellular damage. rndsystems.com The assay provides an indirect measure of this damage by quantifying malondialdehyde (MDA), a naturally occurring end-product of lipid peroxidation. wikipedia.orgnih.gov Due to its straightforward nature and cost-effectiveness, the TBARS assay is frequently employed as a general indicator of oxidative stress in various research contexts, including studies involving the effects of chemical compounds on biological systems. nih.govsci-hub.se

The core principle of the TBARS assay involves the reaction of MDA with 2-thiobarbituric acid (TBA) under acidic conditions (pH 4) and high temperatures (95-100°C). nih.govnih.gov This condensation reaction forms a pink-colored MDA-TBA₂ adduct, which can be quantified spectrophotometrically by measuring its absorbance at approximately 532 nm. elsevierpure.comnih.gov The intensity of the color produced is proportional to the level of MDA and other reactive substances in the sample, and results are typically expressed as MDA equivalents by comparing them against a standard curve generated with pure MDA. ethosbiosciences.comredalyc.org The entire procedure is relatively rapid and can often be completed within two hours. nih.gov

The TBARS assay can be applied to a wide range of biological matrices, including human serum, plasma, cell lysates, and tissue homogenates, making it a versatile tool for initial screenings of oxidative damage. nih.govrndsystems.com

Table 1: General Parameters of the Spectrophotometric TBARS Assay

| Parameter | Description | Common Value / Condition | Source(s) |

|---|---|---|---|

| Analyte | Primary substance measured as an indicator of lipid peroxidation. | Malondialdehyde (MDA) and other reactive aldehydes. | wikipedia.orgnih.gov |

| Reagent | The chemical that reacts with the analyte to produce a detectable signal. | 2-Thiobarbituric acid (TBA). | nih.govredalyc.org |

| Reaction Conditions | The required pH and temperature for the adduct formation. | Acidic (pH ≈ 4), High Temperature (90-100°C). | nih.govnih.gov |

| Detection Method | The technique used to quantify the reaction product. | Spectrophotometry or Fluorometry. | ethosbiosciences.comredalyc.org |

| Absorbance Maximum | The wavelength at which the resulting MDA-TBA₂ adduct is measured. | ~532 nm. | elsevierpure.comnih.gov |

| Quantification | Method used to determine the concentration of the analyte. | Comparison to a standard curve of MDA. | ethosbiosciences.com |

| Assay Time | Typical duration of the procedure. | Approximately 2 hours. | nih.gov |

Despite its widespread use, the TBARS assay possesses significant limitations that necessitate careful interpretation of its results, particularly when investigating thiobarbiturate compounds like this compound. The most critical drawback is its lack of specificity. elsevierpure.comnih.gov The assay detects not only free MDA but also a variety of other aldehydes and carbonyl-containing compounds present in the biological sample that are not products of lipid peroxidation. nih.gov This can lead to an overestimation of MDA levels and an inaccurate assessment of oxidative damage. nih.govnih.gov

Furthermore, a crucial consideration in the context of this article is the potential for direct interference from the compound class under study. Research indicates that malondialdehyde reacts with both barbiturates and thiobarbiturates. wikipedia.org This suggests that the presence of this compound or its metabolites in a sample could potentially contribute to the signal measured at 532 nm, creating a false positive or artificially inflated result that is not related to lipid peroxidation. This inherent cross-reactivity represents a substantial challenge when using the TBARS assay to specifically measure oxidative stress induced by thiobarbiturate compounds.

Other limitations include interference from various substances within the sample matrix. For instance, plant-derived compounds like anthocyanins can absorb light at the same wavelength as the MDA-TBA₂ adduct, requiring corrective procedures to avoid erroneous results. researchgate.net The harsh acidic and high-heat conditions of the assay can also induce artifactual oxidation, generating MDA during the procedure itself, which does not reflect the sample's original state. nih.gov For these reasons, many researchers advocate for caution and the use of more specific, corroborating methods, such as High-Performance Liquid Chromatography (HPLC), which can separate the true MDA-TBA₂ adduct from interfering compounds, thereby providing a more accurate quantification of lipid peroxidation. nih.govnwlifescience.com

Table 2: Summary of Key Limitations of the TBARS Assay

| Limitation | Description | Implication for Research | Source(s) |

|---|---|---|---|

| Lack of Specificity | The assay reacts with various aldehydes, not just MDA from lipid peroxidation. | Can lead to a significant overestimation of oxidative stress. | nih.govnih.govnih.gov |

| Compound Interference | Malondialdehyde is known to react with thiobarbiturates themselves. | The presence of this compound could directly interfere with the assay, confounding results. | wikipedia.org |

| Sample Matrix Effects | Other biological or chemical components (e.g., sugars, bilirubin, anthocyanins) can interfere with the reading. | Requires sample-specific blanks or corrective protocols to ensure accuracy. | researchgate.netresearchgate.net |

| Artifact Generation | The harsh assay conditions (acid, heat) can cause lipids in the sample to oxidize during the test. | May generate false positives and not reflect the true initial level of lipid peroxidation. | nih.gov |

| Empirical Nature | The assay provides a general, non-specific window into a complex process rather than a precise molecular measurement. | Results should be interpreted with caution and correlated with other oxidative stress markers. | wikipedia.org |

Future Research Directions and Unexplored Avenues for Allyl Sec Butyl Thiobarbituric Acid Research

Innovations in Green Chemistry Syntheses for Thiobarbituric Acid Derivatives

The chemical synthesis of thiobarbituric acid derivatives is evolving, with a significant future direction pointing towards the adoption of green chemistry principles. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Traditional methods for synthesizing thiobarbiturates often involve multi-step procedures that can be time-consuming and generate significant waste. nih.gov

Future research will likely focus on several innovative strategies:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times, increase product yields, and often allow for reactions to be conducted without a solvent. mdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents is a cornerstone of green chemistry. mdpi.com Research into solid-state or melt-phase reactions for condensing thioureas with malonic acid derivatives could offer a more sustainable synthetic route.

Use of Greener Catalysts: The development and application of environmentally benign catalysts, such as solid acid-base catalysts or biocatalysts (enzymes), can replace more hazardous traditional catalysts. mdpi.com

One-Pot, Multi-Component Reactions: Designing synthetic pathways where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. The Ugi reaction is a prime example of a multi-component reaction that provides unparalleled access to chemical diversity and is a cornerstone for optimization in medicinal chemistry. acs.org

By focusing on these green synthetic strategies, researchers can produce Allyl sec-butyl thiobarbituric acid and its analogs more sustainably, a crucial step for modern pharmaceutical development.

Integration of Artificial Intelligence and Machine Learning in Predictive SAR/QSAR Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new thiobarbituric acid derivatives. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its biological activity or physicochemical properties. neuraldesigner.commdpi.com

Future research in this domain will concentrate on:

Enhanced Predictive Accuracy: AI and ML algorithms, such as deep neural networks, can analyze vast and complex datasets to identify subtle relationships between molecular features and biological outcomes that may be missed by traditional statistical methods. mdpi.comyoutube.com This can lead to more accurate predictions of a compound's efficacy and potential toxicity. nih.gov

In Silico Screening: AI-powered models can rapidly screen virtual libraries containing thousands or even millions of hypothetical thiobarbituric acid derivatives. This allows researchers to prioritize the synthesis and testing of only the most promising candidates, saving significant time and resources. neuraldesigner.com

ADMET Prediction: A major challenge in drug development is predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. youtube.com ML models are increasingly being used to predict these properties early in the discovery phase, helping to identify compounds that are more likely to succeed in clinical trials. nih.gov

De Novo Drug Design: Advanced AI can even design entirely new molecules with desired properties from scratch. By learning the principles of chemical bonding and biological activity, these models can propose novel thiobarbiturate structures, including this compound analogs, optimized for specific therapeutic targets.

The use of AI and ML will accelerate the design-build-test-learn cycle, making the search for safer and more effective thiobarbiturate-based drugs more efficient and targeted. neuraldesigner.commdpi.com

Elucidation of Novel Biochemical Mechanisms of Action

While barbiturates are known to act on GABA-A receptors, the full spectrum of their molecular interactions is not completely understood. nih.gov Future research must delve deeper to uncover novel biochemical mechanisms that could explain the diverse effects of compounds like this compound and potentially identify new therapeutic applications.

Key avenues for future exploration include:

Target Deconvolution: Employing advanced techniques like chemical proteomics and thermal shift assays to identify previously unknown protein binding partners of thiobarbiturates within the cell. This could reveal off-target effects or entirely new mechanisms of action.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics to build a comprehensive picture of how these compounds affect cellular networks and signaling pathways. This holistic view can provide insights beyond a single receptor interaction. nih.gov

Exploring Non-Canonical Targets: Investigating interactions with other ion channels, enzymes, or signaling proteins. For example, some anesthetic agents have been found to bind within the extracellular domains of certain receptors, a departure from the traditional transmembrane binding sites. nih.gov

Impact on Neuroinflammatory Pathways: Research is needed to understand how thiobarbiturates may modulate neuroinflammatory processes, which are increasingly recognized as playing a role in various neurological and psychiatric disorders.

Uncovering these novel mechanisms is crucial for rational drug design, allowing for the development of next-generation compounds with greater target specificity and fewer side effects.

Development of Advanced Bioanalytical Techniques for In-Depth Metabolic Studies

A thorough understanding of a drug's metabolism is fundamental to assessing its efficacy and safety. For this compound, future research will depend on the application and development of advanced bioanalytical techniques to fully characterize its metabolic fate.

Promising future directions in this area include:

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry coupled with liquid chromatography (LC-MS) are indispensable for identifying and quantifying metabolites. acs.orgmdpi.com Future work will involve applying these highly sensitive methods to create detailed metabolic maps for thiobarbiturates in various biological matrices.

Metabolomics: Untargeted metabolomics can provide a global snapshot of the metabolic changes that occur in an organism in response to drug administration. mdpi.com This can help identify unexpected metabolic pathways affected by this compound and reveal potential biomarkers of effect or toxicity.

Hybrid Immuno-Affinity LC-MS/MS: This hybrid approach combines the selectivity of ligand-binding assays (LBA) with the quantitative power and specificity of LC-MS. nih.gov It is particularly useful for analyzing complex bioconjugates and can be adapted to study how thiobarbiturates might interact with endogenous molecules.

In Vitro and In Silico Metabolic Models: The use of human liver microsomes, hepatocytes, and computational models to predict metabolic pathways can reduce reliance on animal testing and provide human-relevant data early in the development process. Integrating these models with AI can further refine their predictive power.

These advanced analytical strategies will provide a more complete understanding of the pharmacokinetic and pharmacodynamic properties of this compound, supporting the development of safer and more effective therapeutic agents. nih.gov

Q & A

Basic: What are the standard synthetic routes for preparing allyl sec-butyl thiobarbituric acid derivatives?

Answer:

The synthesis typically involves N-substitution at the thiobarbituric acid core. For example:

- N1-monosubstitution : Allyl or sec-butyl groups are introduced via nucleophilic substitution using alkyl halides or allyl bromides under basic conditions (e.g., K₂CO₃ in DMF) .

- N1,N3-disubstitution : Sequential substitution with allyl and sec-butyl groups requires controlled stoichiometry to avoid over-substitution. Reaction purity is verified via elemental analysis and NMR .

Key variables : Solvent polarity, reaction temperature (60–80°C), and pH (8–10) influence substitution efficiency.

Basic: How is the thiobarbituric acid (TBA) assay optimized for quantifying lipid peroxidation in biological samples?

Answer:

The TBA-reactive substances (TBARS) method involves:

Sample preparation : Homogenize tissue in ice-cold 0.9% saline, centrifuge (1,000–3,000 ×g, 10 min), and collect supernatant .

Reaction conditions : Mix supernatant with 0.67% TBA in acetic acid (1:1 v/v), heat at 95°C for 60 min. Pink chromogen formation (λ = 532 nm) correlates with malondialdehyde (MDA) .

Calibration : Use 1,1,3,3-tetramethoxypropane as an MDA standard. Express results as nmol MDA/g tissue or mg protein .

Critical controls : Include blanks (TBA + solvent) and account for interfering sugars (e.g., fructose) via HPLC validation .

Advanced: How can researchers address contradictions in MDA data across oxidative stress studies?

Answer:

Discrepancies arise due to:

- Non-specific TBA reactivity : TBA reacts with non-lipid aldehydes (e.g., bilirubin, 2-deoxyribose) .

- Sample matrix effects : Plasma vs. tissue homogenates require distinct extraction protocols (e.g., perchloric acid vs. trichloroacetic acid) .

Solutions :

Advanced: What experimental design considerations are critical for studying oxidative stress in in vivo models using this compound?

Answer:

- Dose-response : Use at least three doses (e.g., 10, 50, 100 mg/kg) to establish efficacy and toxicity thresholds .

- Time-course analysis : Measure TBARS at 0, 24, 48, and 72 hr post-treatment to capture dynamic oxidative stress responses .

- Positive controls : Include antioxidants (e.g., ascorbic acid) to validate assay sensitivity .

Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s, SNK) and report effect sizes (η²) .

Basic: How do researchers differentiate between lipid peroxidation and protein oxidation artifacts in TBARS assays?

Answer:

- Protein interference : Precipitate proteins using 10% trichloroacetic acid (TCA) before TBA reaction .

- Specificity checks : Compare absorbance at 532 nm (MDA-TBA complex) vs. 600 nm (non-specific turbidity) .

- Alternative markers : Supplement TBARS with carbonyl content assays for protein oxidation .

Advanced: What strategies improve the yield of this compound derivatives under microwave-assisted synthesis?

Answer:

- Catalyst optimization : Use NH₄OAc (5–10 mol%) to accelerate condensation between thiobarbituric acid and aldehydes .

- Microwave parameters : 300–500 W, 80–100°C, 5–10 min reaction time reduces side products (e.g., disubstituted byproducts) .

- Solvent-free conditions : Grind reactants with a mortar to enhance surface area and reduce decomposition .

Basic: How are statistical methods applied to analyze TBARS data in multi-group experiments?

Answer:

- ANOVA assumptions : Verify normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test) .

- Post-hoc adjustments : Use Student-Newman-Keuls (SNK) for equal sample sizes or Tamhane’s T2 for unequal variances .

- Data presentation : Report means ± SEM (n ≥ 4) and highlight p < 0.05 thresholds in figures .

Advanced: How does allyl sec-butyl substitution influence the redox activity of thiobarbituric acid?

Answer:

- Electron-withdrawing effects : Allyl groups enhance electrophilicity at C5, increasing reactivity with lipid radicals .

- Steric hindrance : sec-butyl groups may reduce accessibility to enzymatic binding sites, altering antioxidant/pro-oxidant balance .

Experimental validation : Compare IC₅₀ values in DPPH/ABTS assays for substituted vs. unsubstituted derivatives .

Basic: What are the limitations of the TBA assay in complex biological matrices?

Answer:

- False positives : Hemolyzed blood or icteric samples produce interfering chromogens .

- Low sensitivity : Fluorometry (detection limit ≈ 0.1 nmol MDA) is preferred over spectrophotometry (detection limit ≈ 1 nmol MDA) for trace samples .

Mitigation : Pre-treat samples with chelators (EDTA) to inhibit iron-driven peroxidation during heating .

Advanced: How can computational modeling guide the design of thiobarbituric acid derivatives for targeted antioxidant activity?

Answer:

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with radical scavenging efficacy .

- Docking simulations : Predict binding affinity to oxidative stress targets (e.g., Keap1-Nrf2 pathway) using AutoDock Vina .

Validation : Cross-check computational predictions with in vitro assays (e.g., SOD mimicry, GPx activity) .

Tables for Methodological Reference

Table 1: Comparison of TBA Assay Protocols

| Parameter | Spectrophotometric | Fluorometric | HPLC |

|---|---|---|---|

| Detection Limit | 1 nmol MDA | 0.1 nmol MDA | 0.05 nmol MDA |

| Interference Risk | High | Moderate | Low |

| Sample Volume | 1–2 mL | 0.5 mL | 0.1 mL |

Table 2: Statistical Tests for Oxidative Stress Data

| Scenario | Recommended Test | Reference |

|---|---|---|

| Equal variance, normal distribution | ANOVA + Tukey’s HSD | |

| Unequal variance | Welch’s ANOVA + Games-Howell | |

| Non-normal data | Kruskal-Wallis + Dunn’s |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.